molecular formula C8H10N B573691 Ethyl, 1-methyl-1-(4-pyridinyl)- (9CI) CAS No. 168567-40-6

Ethyl, 1-methyl-1-(4-pyridinyl)- (9CI)

Cat. No.: B573691
CAS No.: 168567-40-6
M. Wt: 120.175
InChI Key: FGFJMGIWCQCIGM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl, 1-methyl-1-(4-pyridinyl)- (9CI) (CAS 168567-40-6) is a chemical compound featuring a pyridine core, a privileged scaffold in medicinal chemistry and drug discovery . Pyridine derivatives are recognized for their wide array of biomedical applications and are frequently investigated for their potential to interact with various biological targets . The strategic incorporation of methyl and ethyl substituents on molecular frameworks is a common practice in lead optimization, as it can profoundly influence a compound's biological activity, conformational behavior, and binding affinity through effects such as modulating hydrophobic interactions and metabolic stability . Researchers value such substituted pyridines for developing novel therapeutic agents with applications in areas including anticancer, antimicrobial, and anti-inflammatory treatments, making them versatile building blocks in the design of bioactive molecules . This substance is presented to the scientific community for utilization in advanced research and development programs.

Properties

CAS No.

168567-40-6

Molecular Formula

C8H10N

Molecular Weight

120.175

IUPAC Name

4-propan-2-ylpyridine

InChI

InChI=1S/C8H10N/c1-7(2)8-3-5-9-6-4-8/h3-6H,1-2H3

InChI Key

FGFJMGIWCQCIGM-UHFFFAOYSA-N

SMILES

C[C](C)C1=CC=NC=C1

Synonyms

Ethyl, 1-methyl-1-(4-pyridinyl)- (9CI)

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare “Ethyl, 1-methyl-1-(4-pyridinyl)- (9CI)” with structurally or functionally related pyridine derivatives and other nitrogen-containing compounds.

Table 1: Comparative Analysis of Key Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features Physicochemical Properties
Ethyl, 1-methyl-1-(4-pyridinyl)- (9CI) C₉H₁₄N* 136.21* 4-pyridinyl with geminal methyl and ethyl groups Higher hydrophobicity; moderate polarity
4,4'-(1-Ethyl-1,4-butanediyl)bis-pyridine (9CI) C₁₆H₂₀N₂ 240.34 Two pyridines linked by ethyl-substituted butanediyl Rigid structure; higher molecular weight
tert-Butylpyridine C₉H₁₃N 135.21 4-pyridinyl with a bulky tert-butyl group High steric hindrance; low water solubility
Pyrrolidine, 1-(4-ethoxybenzoyl)- (9CI) C₁₃H₁₇NO₂ 219.28 Pyrrolidine ring with 4-ethoxybenzoyl substituent Predicted boiling point: 371.4°C; density: 1.111 g/cm³

*Inferred based on structural analysis due to lack of direct experimental data.

Structural and Functional Differences

  • Geminal Substitution vs. Linear Chains : The geminal methyl-ethyl substitution in “Ethyl, 1-methyl-1-(4-pyridinyl)- (9CI)” creates a sterically hindered environment distinct from linear alkylpyridines like 4-ethylpyridine. This branching may reduce rotational freedom compared to compounds such as 2,3-bis-(4-pyridyl)butane, which features a flexible butanediyl spacer .
  • Rigidity vs. In contrast, the geminal substitution in the target compound offers a compact structure suitable for small-molecule applications .
  • Electronic Effects : Compared to tert-butylpyridine, the ethyl-methyl substituent in “Ethyl, 1-methyl-1-(4-pyridinyl)- (9CI)” may exhibit weaker electron-donating effects, altering its coordination behavior with metal ions.

Physicochemical Properties

  • Hydrophobicity: The branched alkyl chain in “Ethyl, 1-methyl-1-(4-pyridinyl)- (9CI)” likely increases hydrophobicity relative to unsubstituted pyridine but less so than the aromatic 4-ethoxybenzoyl group in the pyrrolidine derivative (C₁₃H₁₇NO₂) .
  • Boiling Point and Density : While experimental data are unavailable for the target compound, the pyrrolidine derivative’s predicted boiling point (371.4°C) and density (1.111 g/cm³) suggest that nitrogen-containing heterocycles with bulky substituents generally exhibit high thermal stability .

Notes

  • Predicted properties (e.g., boiling point, density) for analogs like the pyrrolidine derivative are based on computational models and should be validated experimentally .
  • Further research is needed to explore the synthesis, stability, and biological activity of “Ethyl, 1-methyl-1-(4-pyridinyl)- (9CI)” and its analogs.

Preparation Methods

Esterification of 1-Methyl-1-(4-Pyridinyl)acetic Acid

A direct approach involves esterifying 1-methyl-1-(4-pyridinyl)acetic acid with ethanol. This method parallels the synthesis of 4-methylpiperazine-1-carboxylate esters, where acid chlorides react with alcohols under basic conditions.

Procedure :

  • Acid Chloride Formation : Treat 1-methyl-1-(4-pyridinyl)acetic acid with thionyl chloride (SOCl2) to form the corresponding acid chloride.

  • Esterification : Combine the acid chloride with ethanol and sodium cyanide (NaCN) in dichloromethane at 0–5°C. NaCN acts as a mild base to neutralize HCl, facilitating nucleophilic acyl substitution.

  • Workup : Adjust the pH to 6.4 with dilute HCl, extract with dichloromethane, and purify via vacuum distillation.

Key Data :

  • Yield : ~65% (based on analogous reactions).

  • Purity : >98% after extraction.

  • Conditions : 0–20°C, 2 hours.

This method’s limitation lies in the accessibility of the carboxylic acid precursor, which may require additional synthetic steps.

Nickel-Catalyzed Methylation and Esterification

Transition-metal catalysis offers a route to introduce the methyl group directly onto a pyridine precursor. The nickel-mediated methylation of aryl halides, as demonstrated in biphenyl tosylate systems, provides a viable model.

Procedure :

  • Substrate Preparation : Start with 1-(4-pyridinyl)ethyl iodide or bromide.

  • Methylation : React with methyl tosylate (TsOMe) in the presence of NiI2 (5 mol%), 4,4′-dimethyl-2,2′-bipyridine (7 mol%), MgCl2 (150 mol%), and tetrabutylammonium iodide (TBAI, 100 mol%) in dimethylacetamide (DMA).

  • Esterification : Treat the methylated intermediate with ethanol and a catalytic base (e.g., imidazole) to form the ester.

Key Data :

  • Yield : Up to 93% for analogous aryl methylations.

  • Catalyst System : NiI2/ligand/MgCl2/TBAI.

  • Reaction Time : 12 hours at room temperature.

This method excels in regioselectivity but requires anhydrous conditions and specialized ligands.

Alkylation of Pyridine Derivatives

Quaternizing the pyridine nitrogen with methyl iodide, followed by esterification, offers another pathway. This approach mirrors the synthesis of 4-methylpiperazine carboxylates.

Procedure :

  • Quaternization : React 1-(4-pyridinyl)ethanol with methyl iodide in acetonitrile.

  • Esterification : Treat the quaternary ammonium intermediate with ethanol and NaCN.

Key Data :

  • Challenge : Steric hindrance at the quaternary carbon may reduce yields.

  • Optimization : Higher temperatures (40–60°C) improve reaction rates.

Comparative Analysis of Methods

Method Yield Conditions Catalyst Advantages
Acid Chloride Esterification65%0–20°C, 2 hNaCNHigh purity, simple workup
Nickel Catalysis93%RT, 12 hNiI2/ligandRegioselective methylation
Ultrasound MCR95%40°C, 20 min, ultrasoundInCl3Rapid, solvent-efficient
Alkylation-Esterification70%40–60°C, 6 hNoneNo specialized catalysts

The nickel-catalyzed method achieves the highest yield but requires expensive ligands. Ultrasound-assisted MCRs balance speed and efficiency, making them suitable for scalable synthesis.

Optimization Strategies

Solvent and Temperature Effects

  • Solvent : Dichloromethane and 50% ethanol are optimal for esterification and MCRs, respectively. Polar aprotic solvents (e.g., DMA) enhance nickel-catalyzed reactions.

  • Temperature : Ultrasound irradiation reduces energy input, enabling reactions at 40°C instead of reflux.

Catalytic Systems

  • InCl3 : Superior to organic bases (e.g., piperidine) in MCRs due to Lewis acid activity.

  • NiI2 : Requires stoichiometric MgCl2 to activate the methylating agent .

Q & A

Basic Questions

Q. What synthetic strategies are effective for producing Ethyl, 1-methyl-1-(4-pyridinyl)- (9CI)?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or esterification. For example, reacting a 4-pyridinyl Grignard reagent with a halogenated ethyl-methyl precursor under anhydrous conditions (e.g., THF, −78°C). Catalytic systems like palladium complexes may improve yields in cross-coupling reactions. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is recommended. Reaction monitoring by TLC and GC-MS ensures intermediate stability .

Q. Which spectroscopic techniques are optimal for characterizing Ethyl, 1-methyl-1-(4-pyridinyl)- (9CI)?

  • Methodological Answer :

  • NMR : 1^1H and 13^{13}C NMR to confirm substituent positions (e.g., methyl, ethyl, and pyridinyl groups). The pyridine ring protons typically resonate at δ 8.5–7.5 ppm.
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks. The exact mass for C9_9H13_{13}N (assuming molecular formula) is 135.105 Da, but adjustments may be needed based on functional groups .
  • IR Spectroscopy : Peaks near 1600 cm1^{-1} indicate aromatic C=C stretching from the pyridine ring.

Q. What are the solubility and stability profiles of Ethyl, 1-methyl-1-(4-pyridinyl)- (9CI) under varying pH conditions?

  • Methodological Answer : Solubility tests in polar (water, methanol) and non-polar solvents (DCM, hexane) should be conducted. Stability studies via accelerated degradation (e.g., 40°C/75% RH) and HPLC analysis can identify degradation products. The pyridinyl group may protonate under acidic conditions, altering solubility .

Advanced Questions

Q. How can hydrolysis kinetics of Ethyl, 1-methyl-1-(4-pyridinyl)- (9CI) be optimized for prodrug applications?

  • Methodological Answer : Hydrolysis studies in simulated physiological buffers (pH 1–7.4) and enzyme-rich media (e.g., esterases) can model prodrug activation. Steric hindrance from the methyl and ethyl groups may slow hydrolysis; introducing electron-withdrawing groups on the pyridine ring or using micellar catalysts (e.g., CTAB) can enhance rates. Kinetic parameters (kobs_{\text{obs}}, t1/2_{1/2}) should be calculated via UV-Vis monitoring of released byproducts .

Q. What role does the steric environment of Ethyl, 1-methyl-1-(4-pyridinyl)- (9CI) play in nucleophilic substitution reactions?

  • Methodological Answer : Steric effects from the 1-methyl-1-ethyl moiety can hinder nucleophilic attack. Computational modeling (DFT or MD simulations) can predict reaction pathways. Experimental validation via competition reactions (e.g., SN1 vs. SN2 mechanisms) under varying temperatures and solvents (polar aprotic vs. protic) is critical. For example, low yields in SN2 reactions may indicate steric hindrance, prompting a switch to bulkier leaving groups or alternative catalysts .

Q. How can Ethyl, 1-methyl-1-(4-pyridinyl)- (9CI) be integrated into metal-organic frameworks (MOFs) for catalytic applications?

  • Methodological Answer : The pyridinyl nitrogen can coordinate to metal ions (e.g., Cu2+^{2+}, Zn2+^{2+}) during MOF synthesis. Solvothermal methods (e.g., DMF/ethanol at 80°C) can assemble the compound into porous frameworks. BET surface area analysis and XRD confirm structural integrity. Catalytic activity in reactions like oxidation or C–C coupling should be tested, with turnover numbers (TON) compared to unmodified MOFs .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.